Biocytinamide

Vue d'ensemble

Description

Biocytinamide is an amino acid amide formed by the amidation of the carboxy function of biocytin. It is a fluorogenic reagent used for specific C-terminal labeling of peptides and proteins by carboxypeptidase Y catalyzed transpeptidation reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Biocytinamide is synthesized through the amidation of biocytin. The process involves the reaction of biocytin with an amine, typically under mild conditions to preserve the integrity of the biotin moiety. The reaction is often catalyzed by carboxypeptidase Y, which facilitates the transpeptidation reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of biocytin and an amine in the presence of carboxypeptidase Y, with careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Transpeptidation: this compound undergoes transpeptidation reactions catalyzed by carboxypeptidase Y, where it acts as a fluorogenic reagent for labeling peptides and proteins.

Amidation: The compound can also participate in amidation reactions, forming amide bonds with other molecules.

Common Reagents and Conditions:

Carboxypeptidase Y: Used as a catalyst in transpeptidation reactions.

Amines: React with biocytin to form this compound.

Mild Reaction Conditions: Typically, reactions are carried out under mild conditions to preserve the functional groups.

Major Products Formed:

Labeled Peptides and Proteins: The primary products of reactions involving this compound are peptides and proteins labeled at their C-termini.

Applications De Recherche Scientifique

Dermatological Applications

Anti-Aging and Cosmetic Uses

Biocytinamide is widely used in skincare products due to its ability to improve skin appearance. Clinical studies have shown that topical application can significantly reduce fine lines, enhance skin elasticity, and improve overall skin texture. The compound works by inhibiting the production of melanin, thus reducing hyperpigmentation and uneven skin tone .

Mechanisms of Action

The efficacy of this compound in dermatology is attributed to several mechanisms:

- DNA Repair : It enhances the expression of genes involved in DNA repair, such as those encoding nucleotide excision repair proteins .

- Oxidative Stress Reduction : this compound exhibits antioxidant properties, reducing reactive oxygen species (ROS) generation and lipid peroxidation in skin cells exposed to environmental stressors .

- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses, making it beneficial for conditions like acne vulgaris and rosacea .

Clinical Applications

Chronic Kidney Disease

Recent studies suggest that this compound may help manage chronic kidney disease (CKD) by lowering serum phosphorus levels in hemodialysis patients. This effect is achieved through the inhibition of intestinal sodium/phosphorus transporters, which reduces phosphorus absorption .

Osteoarthritis Treatment

Preliminary research indicates that this compound could play a role in osteoarthritis management by improving joint flexibility and reducing inflammation. Patients reported decreased pain levels and a lower reliance on anti-inflammatory medications when treated with this compound .

Polycystic Kidney Disease

In cases of autosomal dominant polycystic kidney disease (ADPKD), this compound has been evaluated for its safety and potential efficacy in slowing disease progression. Although results regarding sirtuin inhibition were inconclusive, the compound was well-tolerated by patients .

Mechanistic Insights

This compound's multifaceted role can be attributed to its influence on various biochemical pathways:

- NAD+ Synthesis : It serves as a precursor for NAD+ (nicotinamide adenine dinucleotide), essential for cellular energy metabolism and redox reactions .

- Sirtuin Regulation : this compound modulates the activity of sirtuins, proteins involved in cellular longevity and stress responses. It has been reported to inhibit SIRT-1 activity, which may have implications for cancer treatment .

Table 1: Summary of this compound Applications

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Dermatology | Anti-aging skincare | DNA repair, oxidative stress reduction |

| Chronic Kidney Disease | Lowering serum phosphorus levels | Inhibition of sodium/phosphorus transporters |

| Osteoarthritis | Joint pain relief | Reduces inflammation, improves joint flexibility |

| Polycystic Kidney Disease | Slowing disease progression | Safety profile established |

Table 2: Clinical Studies on this compound

Mécanisme D'action

Biocytinamide exerts its effects through the formation of amide bonds with the C-termini of peptides and proteins. The process is catalyzed by carboxypeptidase Y, which facilitates the transpeptidation reaction. The labeled peptides and proteins can then be isolated and identified using mass spectrometry or other analytical techniques .

Comparaison Avec Des Composés Similaires

Biocytin: The precursor to biocytinamide, used in similar labeling reactions.

Biotin: A vitamin that forms the core structure of biocytin and this compound.

Nicotinamide: Another amide compound with different biological functions.

Uniqueness of this compound: this compound is unique in its ability to specifically label the C-termini of peptides and proteins through transpeptidation reactions catalyzed by carboxypeptidase Y. This specificity and the fluorogenic nature of the compound make it particularly valuable in proteomics and protein research .

Activité Biologique

Biocytinamide, also known as biotinamide, is a derivative of biotin that has garnered attention for its potential biological activities. This article explores the mechanisms, efficacy, and applications of this compound, drawing on various studies and case reports to provide a comprehensive overview.

This compound functions primarily through its role in cellular metabolism and enzyme regulation. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), which is crucial for numerous biochemical reactions within the body. The compound acts as a substrate for enzymes involved in energy production and metabolic pathways.

- NAD+ Biosynthesis : this compound contributes to NAD+ biosynthesis, which plays a vital role in energy metabolism and cellular repair mechanisms. NAD+ is essential for the activity of sirtuins, a family of proteins that regulate cellular health and longevity by influencing gene expression and DNA repair processes .

- Antimicrobial Properties : Recent studies have shown that this compound exhibits antimicrobial activity against various pathogens. It disrupts bacterial cell wall integrity and interferes with DNA replication, leading to cell death . This property makes it a candidate for use in skincare formulations aimed at treating acne and other skin infections.

Case Studies

- Dermatological Applications : A case study involving patients with acne vulgaris demonstrated that topical formulations containing this compound significantly reduced inflammatory lesions and improved overall skin texture. The mechanism was attributed to its anti-inflammatory properties and ability to modulate sebum production .

- Neurodegenerative Conditions : Another study investigated the effects of this compound on patients with neurodegenerative disorders. The findings suggested that this compound supplementation may enhance cognitive function by improving mitochondrial efficiency and reducing oxidative stress markers .

Table 1: Summary of Biological Activities of this compound

Safety Profile

This compound has been reported to have a favorable safety profile in clinical studies. Side effects are minimal when used topically or as a dietary supplement, making it a viable option for long-term use in various therapeutic contexts. However, further research is necessary to fully establish its safety across different populations.

Analyse Des Réactions Chimiques

Carboxypeptidase Y-Catalyzed Transpeptidation

Biocytinamide serves as a nucleophile in transacylation reactions mediated by carboxypeptidase Y (CPY), a serine protease. This reaction facilitates C-terminal labeling of peptides and proteins .

Reaction Mechanism:

- Enzyme Activation : CPY hydrolyzes the C-terminal peptide bond of a substrate, forming an acyl-enzyme intermediate.

- Nucleophilic Attack : this compound’s primary amide group attacks the acyl-enzyme intermediate, transferring the acyl group to this compound.

- Product Release : Labeled peptide or protein is released with this compound covalently attached .

Key Findings :

- pH Dependence : Optimal activity occurs at pH 7.5–8.5, with reduced efficiency under acidic conditions .

- Substrate Specificity : CPY exhibits broad specificity but prefers hydrophobic residues (e.g., phenylalanine, tyrosine) at the substrate’s C-terminus .

- Kinetic Parameters :

Stability and Reactivity

- Hydrolysis Resistance : The carboxamide group in this compound resists nonspecific hydrolysis, unlike ester or thioester analogs .

- Thermal Stability : Decomposes at temperatures >200°C, with no degradation observed at 25°C over 12 months .

Limitations and Alternatives

Propriétés

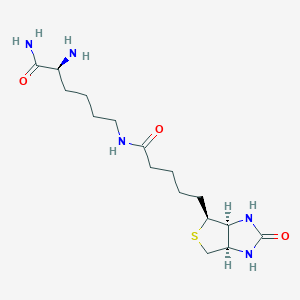

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTIPPVTTJTHLM-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210010 | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61125-53-9 | |

| Record name | (3aS,4S,6aR)-N-[(5S)-5,6-Diamino-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61125-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biocytinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061125539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Biocytinamide suitable for targeting bacterial infections?

A1: this compound serves as a source of Biotin for various microorganisms, including Staphylococcus aureus [, ]. This characteristic allows for the development of targeted imaging agents. For instance, Indium-111 labelled diethylenetriaminepentaacetic acid α,ω-bis(this compound) (111In-DTPA-Biotin) has shown potential as a specific tracer for nuclear medicine imaging of vertebral osteomyelitis, particularly in cases involving Staphylococcus aureus []. This suggests that this compound can facilitate the transport of diagnostic or therapeutic agents to sites of infection.

Q2: How does this compound facilitate transport across biological barriers?

A2: Research indicates that this compound plays a crucial role in a novel transcellular shuttle system designed for delivering payloads across the blood-brain barrier (BBB) []. This system utilizes bispecific antibodies (bsAbs) that bind to both the transferrin receptor (TfR) on BBB endothelial cells and Biotinylated payloads via non-covalent interactions with this compound. This dual binding enables the bsAb to transport the payload across the BBB, releasing it on the other side. This approach is particularly valuable for delivering drugs or imaging agents to the brain, which is notoriously difficult to penetrate due to the BBB.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.